

# A Comparative Guide to Investigational AstraZeneca Oncology Agents

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification and comparison of key findings for three investigational oncology agents from AstraZeneca's pipeline. As the term "**AZ-2**" did not correspond to a specific publicly disclosed agent, this comparison focuses on three prominent investigational drugs with distinct mechanisms of action: Saruparib (AZD5305), a PARP1 selective inhibitor; AZD5335, a Folate Receptor Alpha (FRα)-targeted Antibody-Drug Conjugate (ADC); and Sonesitatug Vedotin (AZD0901), a Claudin-18.2 (CLDN18.2)-targeted ADC.

The information presented is based on publicly available clinical trial data and scientific publications.

### **Quantitative Data Summary**

The following tables summarize the available quantitative data from key clinical trials for each investigational agent.

Table 1: Saruparib (AZD5305) - PETRA Trial (Phase I/IIa)[1][2][3]



Endpoint	Patient Population	Result
Objective Response Rate (ORR)	Evaluable patients with measurable disease (n=40) across various solid tumors with BRCA1/2, PALB2, or RAD51C/D mutations	25% (10 partial responses)
Disease Control Rate (DCR)	RECIST-measurable patients (n=22)	59% (Stable Disease or Partial Response)
Grade ≥3 Treatment-Related Adverse Events (TRAEs)	Total patients (n=61)	14.8%
Most Common Any-Grade AEs	Total patients (n=61)	Nausea (34.4%), Anemia (21.3%)
Dose Reductions due to AEs	Total patients (n=61)	3.3%
Treatment Discontinuations due to AEs	Total patients (n=61)	1.6%

Table 2: AZD5335 - FONTANA Trial (Phase I/IIa) in Platinum-Resistant Ovarian Cancer[4][5]



Endpoint	Patient Population	Result
Objective Response Rate (ORR)	Patients with FRα expression >25%	53.6%
Progression-Free Survival (PFS) at Median Follow-up of 7.8 months	Patients in 1.6-mg/kg to 2.4-mg/kg dose cohorts	56.2% of patients had not progressed
ORR in 1.6 mg/kg dose cohort	Platinum-resistant ovarian cancer patients	56%
ORR in 2.0 mg/kg dose cohort	Platinum-resistant ovarian cancer patients	56.1%
ORR in 2.4 mg/kg dose cohort	Platinum-resistant ovarian cancer patients	49.2%
Grade ≥3 Neutropenia (at 2.4 mg/kg dose)	Patients who received the 2.4-mg/kg dose	45.9%

Table 3: Sonesitatug Vedotin (AZD0901) - Phase I Trial in Gastric/Gastroesophageal Junction (GEJ) Cancer[6][7]

Endpoint	Patient Population	Result
Confirmed Objective Response Rate (ORR)	Efficacy analysis set (n=109)	29%
Median Duration of Response (DoR)	Patients with confirmed objective response	~8 months
Recommended Phase 2 Dose	Based on safety, activity, and pharmacokinetics	2.2 mg/kg every 3 weeks
Most Frequent Grade 3-4 Adverse Events	Overall patient population	Hematologic and gastrointestinal toxicities

### **Experimental Protocols**



Below are the detailed methodologies for the key clinical trials cited.

## PETRA Trial (NCT04644068) for Saruparib (AZD5305)[1] [3][8][9][10][11]

- Study Design: A Phase I/IIa, open-label, multicenter, modular dose-escalation and doseexpansion study.
- Primary Objective: To assess the safety and tolerability of Saruparib as monotherapy and in combination with other anti-cancer agents.
- · Key Inclusion Criteria:
  - Patients aged 18 years or older.
  - Histologically or cytologically confirmed advanced solid malignancy.
  - Documented germline or somatic mutations in BRCA1/2, PALB2, or RAD51C/D.
  - Tumor types included advanced breast, ovarian, prostate, and pancreatic cancers.
  - Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
  - Life expectancy of at least 12 weeks.
- Treatment Protocol:
  - Saruparib administered orally once daily in continuous 28-day cycles.
  - Dose escalation cohorts ranged from 10 mg to 140 mg daily.
  - The recommended Phase 2 dose was established at 60 mg once daily.[8]
- Key Assessments:
  - Safety and tolerability were monitored through the evaluation of adverse events (AEs),
    dose-limiting toxicities (DLTs), and laboratory parameters.



- Preliminary efficacy was assessed by Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS) according to RECIST v1.1.
- Pharmacokinetics and pharmacodynamics were also evaluated.

## FONTANA Trial (NCT05797168) for AZD5335[13][14][15] [16][17][18]

- Study Design: A modular Phase I/IIa, open-label, multi-center study.
- Primary Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of ascending doses of AZD5335 as monotherapy and in combination with other anticancer agents.
- Key Inclusion Criteria:
  - Patients aged 18 years or older.
  - Advanced solid tumors, with specific cohorts for ovarian cancer and lung adenocarcinoma.
  - Measurable disease per RECIST v1.1.
  - ECOG performance status of 0 or 1.
  - Life expectancy of at least 12 weeks.
  - For participants who have previously received ADCs, a fresh baseline biopsy is required.
- · Treatment Protocol:
  - AZD5335 administered intravenously in 3-week cycles.
  - The study includes dose escalation and dose optimization parts.
  - Module 1 evaluates AZD5335 monotherapy.
  - Other modules assess AZD5335 in combination with agents like Saruparib, Bevacizumab, and Carboplatin.



- Key Assessments:
  - Safety and tolerability are the primary endpoints, monitored via AEs and DLTs.
  - Preliminary efficacy is evaluated through ORR and other measures of tumor response.
  - Tumor biopsies are taken to assess FRα expression levels.

## Phase I Trial (KYM901) for Sonesitatug Vedotin (AZD0901)[6]

- Study Design: A multicenter, open-label, single-arm, Phase I trial with dose-escalation and dose-expansion stages.
- Primary Objectives:
  - Dose-escalation: To evaluate adverse events and dose-limiting toxicities.
  - Dose-expansion: To determine the objective response rate and the recommended Phase 2 dose.
- · Key Inclusion Criteria:
  - Patients with advanced solid tumors, including gastric, gastroesophageal junction, and pancreatic cancers.
  - Patients were recruited from 31 hospital sites in China.
- · Treatment Protocol:
  - Sonesitatug vedotin administered intravenously every 3 weeks.
  - Dose escalation ranged from 0.3 to 3.4 mg/kg.
  - Dose expansion cohorts received 2.2 to 3.0 mg/kg.
- Key Assessments:

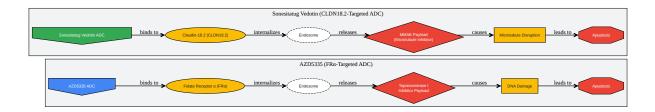


- Safety was assessed through the monitoring of adverse events.
- Efficacy was evaluated by the confirmed objective response rate, defined as a partial or complete response verified by follow-up imaging at least 4 weeks after the initial assessment.

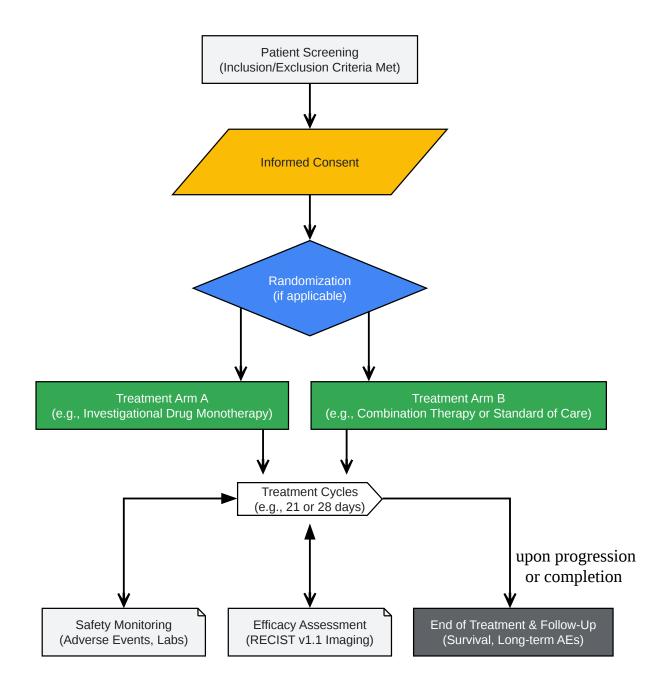
### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanisms of action and experimental workflows for the investigational agents.









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#### References

- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. ESMO 2025: First-in-human study of AZD5335, a folate receptor α (FRα)-targeted antibody-drug conjugate, in patients with platinum-resistant recurrent ovarian cancer [clin.larvol.com]
- 6. Sonesitatug vedotin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. healthscout.app [healthscout.app]
- 8. m.youtube.com [m.youtube.com]
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